tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate
Description
Properties
Molecular Formula |
C22H22N2Na4O10+2 |
|---|---|
Molecular Weight |
566.4 g/mol |
IUPAC Name |
tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate |
InChI |
InChI=1S/C22H24N2O10.4Na/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-2 |
InChI Key |
ZWSMLJACYSGFKD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)N(CC(=O)O)CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate involves multiple steps. The process typically starts with the reaction of ethylenediamine with chloroacetic acid to form a bis(carboxymethyl)amino intermediate. This intermediate is then reacted with phenoxyethanol under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate involves its ability to chelate metal ions. By binding to metal ions, it can inhibit or promote specific biochemical pathways, depending on the context. This chelation process is crucial in its applications in medicine and biology, where it can modulate cellular processes and microbial activity .
Comparison with Similar Compounds
Similar Compounds
Tetrasodium 2-[2-(bis(carboxylatomethyl)amino)ethyl-(carboxylatomethyl)amino]acetate: This compound is similar in structure and function, often used as a chelating agent.
Ethylenediaminetetraacetic acid (EDTA): Another well-known chelating agent, EDTA is widely used in various applications, but it differs in its specific binding properties and applications.
Uniqueness
Tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate is unique due to its specific structure, which allows for selective binding to certain metal ions. This selectivity makes it particularly useful in targeted applications in medicine and industry .
Biological Activity
Tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate, commonly referred to as tetrasodium EDTA, is a synthetic compound known for its chelating properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : Tetrasodium 2-{2-(2-{2-[bis(carboxylatomethyl)amino]phenoxy}ethoxy)phenylamino}acetate
- CAS Number : 126824-24-6
- Molecular Weight : 564.365 g/mol
- Molecular Formula : C22H20N2Na4O10
- SMILES Notation : [Na+].[Na+].[Na+].[Na+].[O-]C(=O)CN(CC([O-])=O)C1=CC=CC=C1OCCOC1=CC=CC=C1N(CC([O-])=O)CC([O-])=O
Tetrasodium EDTA functions primarily as a chelating agent, binding to metal ions and forming stable complexes. This property is pivotal in various biological contexts:
- Antimicrobial Activity : It has been shown to possess antimicrobial properties, effective against a range of pathogens. The mechanism involves the inhibition of essential metal ions required for bacterial growth and metabolism .
- Antioxidant Effects : The compound exhibits antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress .
Therapeutic Applications
- Ulcerative Colitis and Crohn's Disease : Tetrasodium EDTA has demonstrated efficacy in treating inflammatory bowel diseases by reducing bacterial load in the gut and modulating immune responses .
- Infectious Diseases : Its antibacterial effects extend to serious infections such as tuberculosis and leprosy, attributed to its ability to inhibit protein synthesis in bacteria .
- Calcium Signaling Studies : As a calcium chelator, it is widely used in research to study calcium signaling pathways, which are crucial for various cellular processes including apoptosis and muscle contraction .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
